Sichuan Pepper
Plant Description
Sichuan pepper (Zanthoxylum bungeanum or Zanthoxylum piperitum), known as Huajiao in Traditional Chinese Medicine (TCM), is recognized for its unique 'mala' (numbing and spicy) sensation. Its pericarp contains hydroxy-alpha-sanshool, which interacts with tactile receptors. Traditionally, it has been used for its analgesic, anti-inflammatory, and carminative properties, often employed to alleviate abdominal pain, indigestion, and parasitic infections. Modern research explores its potential antimicrobial and antioxidant activities.
Related Compounds

青花椒碱
Schinifoline
CAS: 80554-58-1

羟基-γ-山椒素
Hydroxy-γ-sanshool
CAS: 78886-66-5

羟基-γ-异山椒素
Hydroxyl-γ-isosanshool
CAS: 127514-62-9

α-山椒素
α-Sanshool
CAS: 504-97-2

羟基-β-山椒素
Hydroxy-β-sanshool
CAS: 97465-69-5

羟基-ε-山椒素
Hydroxy-ε-sanshool
CAS: 252193-26-3

β-山椒素
β-Sanshool
CAS: 10076-00-3

羟基-α-山椒素
Hydroxy-α-sanshool
CAS: 83883-10-7